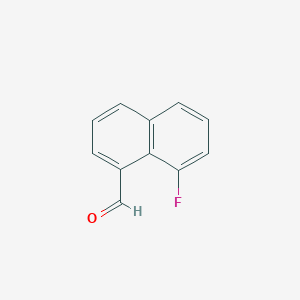

8-Fluoro-1-naphthaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoronaphthalene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFMIURQPURGNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)C(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592026 | |

| Record name | 8-Fluoronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112641-28-8 | |

| Record name | 8-Fluoronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 8-fluoro-1-naphthaldehyde

An In-depth Technical Guide to the Synthesis of 8-Fluoro-1-naphthaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, a valuable fluorinated building block for research in drug discovery and materials science. The strategic placement of fluorine and aldehyde moieties on the naphthalene core presents unique synthetic challenges, primarily concerning regioselectivity. This document details the most plausible synthetic methodologies, focusing on the underlying chemical principles, experimental protocols, and critical process parameters. We explore two primary routes: the direct formylation of 1-fluoronaphthalene via directed peri-metalation and a multi-step approach commencing from 1,8-diaminonaphthalene. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize or utilize this specific peri-substituted naphthaldehyde.

Introduction: The Significance of Fluorinated Naphthaldehydes

Fluorine has become a cornerstone of modern drug discovery, prized for its ability to modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[1] When incorporated into rigid scaffolds like naphthalene, fluorine's unique electronic and steric effects can be precisely leveraged. This compound is a bifunctional reagent of significant interest, combining the reactivity of an aldehyde group—a versatile handle for forming C-C and C-N bonds—with the influential peri-fluorine substituent.

The synthesis of this specific isomer is non-trivial. The C1 and C8 positions of the naphthalene ring (the peri-positions) are in close spatial proximity, leading to significant steric and electronic interactions. Standard electrophilic aromatic substitution reactions on 1-fluoronaphthalene are unlikely to yield the 8-substituted product with high selectivity. Therefore, advanced synthetic strategies are required to overcome these regiochemical hurdles. This guide will provide a detailed examination of viable synthetic pathways.

Primary Synthetic Pathway: Directed peri-Metalation of 1-Fluoronaphthalene

The most direct conceptual approach to this compound is the regioselective formylation of commercially available 1-fluoronaphthalene.[2][3] Directed ortho-metalation (DoM) is a powerful strategy that utilizes a functional group on an aromatic ring to direct a strong base, typically an organolithium reagent, to deprotonate a specific adjacent position.[4]

Principle of Fluorine-Directed Metalation

The fluorine atom, despite being electron- withdrawing inductively, can act as a Directed Metalation Group (DMG) due to the ability of its lone pairs to coordinate with the Lewis acidic lithium ion of the organolithium base.[5][6] This coordination creates a complex that positions the base for deprotonation at an adjacent site. For 1-fluoronaphthalene, the two possible sites for deprotonation are C2 and C8.

The regioselectivity of this lithiation is a critical consideration.

-

Kinetic vs. Thermodynamic Control: Deprotonation at the C2 position is generally less sterically hindered. However, the proton at the C8 (peri) position may exhibit higher kinetic acidity due to through-space electronic effects. The choice of organolithium reagent (e.g., n-BuLi vs. s-BuLi or t-BuLi) and reaction conditions (temperature, solvent, additives like TMEDA) can influence the ratio of kinetic to thermodynamic products.[7][8]

-

Electrophilic Quench: Once the 8-lithio-1-fluoronaphthalene intermediate is formed, it can be trapped with a suitable formylating agent, such as N,N-dimethylformamide (DMF), to yield the target aldehyde after aqueous workup.[5]

Proposed Reaction Mechanism and Diagram

The proposed mechanism involves the initial complexation of the organolithium reagent with the fluorine atom, followed by deprotonation at the C8 position to form the key aryllithium intermediate. This intermediate then undergoes nucleophilic attack on DMF, leading to a tetrahedral intermediate which collapses upon aqueous workup to yield this compound.

Caption: Proposed reaction pathway for the via directed peri-metalation.

Detailed Experimental Protocol (Proposed)

Caution: Organolithium reagents are pyrophoric and react violently with water. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

-

Reaction Initiation: Dissolve 1-fluoronaphthalene (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution) in the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1-2 hours to allow for the formation of the aryllithium intermediate.

-

Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise via syringe, again keeping the temperature below -70 °C. A color change is typically observed.

-

Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Alternative Synthetic Strategy: A Multi-step Route from 1,8-Diaminonaphthalene

An alternative and potentially more scalable approach involves constructing the 8-fluoro-1-amino intermediate first, followed by conversion of the amino group to an aldehyde. This route leverages a well-established synthesis of 8-fluoronaphthalen-1-ylamine.[9][10]

Synthesis of Key Intermediate: 8-Fluoronaphthalen-1-ylamine

This synthesis begins with the inexpensive starting material 1,8-diaminonaphthalene.[9]

-

Diazotization: The diamine is first converted to the stable 1H-naphtho[1,8-de][7][11][12]triazine via nonaqueous diazotization. This intermediate serves as a stabilized diazonium salt.[9][10]

-

Fluoro-dediazotization: The triazine is then treated with a fluoride source, such as hydrogen fluoride-pyridine (HF-Py), under mild conditions. This step cleaves the triazine ring and introduces the fluorine atom at the C8 position to yield 8-fluoronaphthalen-1-ylamine with high regioselectivity.[9] This method avoids many of the scale-up challenges associated with traditional Balz-Schiemann reactions.[9][10]

Proposed Conversion of Amine to Aldehyde

The conversion of the 1-amino group to a formyl group can be approached via a Sandmeyer-type reaction.

-

Diazotization: 8-Fluoronaphthalen-1-ylamine is treated with an aqueous solution of sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Formylation: The resulting diazonium salt solution can be reacted with a formaldehyde equivalent in the presence of a copper catalyst. A classic approach is the Gattermann reaction, using hydrogen cyanide, but safer modern alternatives are preferred. One such possibility involves reacting the diazonium salt with formaldehyde oxime in the presence of copper(I) salts. The intermediate oxime is then hydrolyzed to the aldehyde.

Workflow Diagram for the Alternative Route

Caption: Multi-step alternative pathway starting from 1,8-diaminonaphthalene.

Data Presentation and Characterization

Precise characterization of the final product and intermediates is crucial. While a full experimental dataset for this compound is not widely published, data from analogous compounds can guide analysis.

Table of Synthetic Methodologies

| Method | Starting Material | Key Reagents | Advantages | Challenges & Considerations |

| Directed Metalation | 1-Fluoronaphthalene | n-BuLi, TMEDA, DMF | Direct, fewer steps. | Regioselectivity (C2 vs. C8 lithiation), requires stringent anhydrous/inert conditions. |

| Multi-step Route | 1,8-Diaminonaphthalene | NaNO₂, HF-Pyridine, Cu(I) | Uses inexpensive starting material, established synthesis for key intermediate.[9] | Longer synthetic route, final formylation step needs optimization. |

Expected Spectroscopic Data

The structure of the final product should be confirmed using standard spectroscopic techniques.

-

¹H NMR: The spectrum is expected to show characteristic signals for the six aromatic protons. The aldehyde proton (-CHO) will appear as a singlet at a downfield chemical shift (typically δ 9-11 ppm). The proton peri to the aldehyde (at C2) will also be significantly downfield due to deshielding.

-

¹³C NMR: The spectrum will show 11 distinct carbon signals. The carbonyl carbon of the aldehyde will be highly deshielded (δ > 190 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF).[11][13]

-

¹⁹F NMR: A singlet is expected for the single fluorine atom.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₇FO.

Conclusion

The is a challenging yet achievable goal for synthetic chemists. The directed peri-metalation of 1-fluoronaphthalene represents the most direct and elegant approach, though it requires careful control of reaction conditions to ensure regioselectivity and safe handling of pyrophoric reagents. The multi-step route starting from 1,8-diaminonaphthalene offers a more robust and potentially scalable alternative, benefiting from a well-documented synthesis of the key 8-fluoronaphthalen-1-ylamine intermediate. The choice of synthetic route will depend on the specific requirements of the research, including scale, available starting materials, and the chemist's expertise with organolithium chemistry. Both pathways provide a framework for accessing this valuable fluorinated building block for advanced applications in medicinal chemistry and materials science.

References

- 1. CN1887833A - Prepn process of 1-fluoronaphthalene - Google Patents [patents.google.com]

- 2. 1-Fluoronaphthalene - Wikipedia [en.wikipedia.org]

- 3. 1-Fluoronaphthalene | C10H7F | CID 9450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. baranlab.org [baranlab.org]

- 6. researchgate.net [researchgate.net]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 1H and 13C NMR assignments of all three isomeric o-fluoronaphthaldehydes and three o-fluorophenanthrene aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. mdpi.com [mdpi.com]

8-fluoro-1-naphthaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties of 8-Fluoro-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic aldehyde that serves as a critical and versatile building block in modern organic synthesis. Its rigid naphthalene framework, combined with the unique electronic properties of a fluorine atom and the reactivity of an aldehyde functional group, makes it a valuable intermediate for constructing complex molecular architectures. The strategic placement of the fluorine atom at the C8 position introduces a significant steric and electronic peri-interaction with the C1 aldehyde, profoundly influencing the molecule's conformation, reactivity, and spectroscopic characteristics.

This guide offers a comprehensive exploration of the core chemical properties of this compound. As a senior application scientist, the aim is to provide not just a list of facts, but a deeper understanding of the causality behind its behavior—from synthetic strategies to its application as a precursor in the development of novel therapeutics and advanced materials. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility for professionals in the field.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the 1,8-disubstitution pattern on the naphthalene core. This arrangement forces the fluorine and aldehyde groups into close proximity, a spatial relationship known as a peri-interaction. This non-bonding interaction is repulsive, causing steric strain that can lead to out-of-plane distortion of the aldehyde group to minimize repulsion[1][2]. This structural perturbation is a key determinant of the compound's unique chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 112641-28-8[3] |

| Molecular Formula | C₁₁H₇FO |

| Molecular Weight | 174.17 g/mol |

| Appearance | Solid (form may vary) |

| Synonyms | 8-Fluoronaphthalene-1-carboxaldehyde[3] |

The Critical Role of the peri-Interaction

The non-bonding repulsive interaction between substituents at the 1 and 8 positions of a naphthalene core is a well-documented phenomenon[1]. In this compound, the steric clash between the aldehyde's oxygen atom and the fluorine atom forces the C-CHO bond to twist out of the plane of the naphthalene ring[2]. This has several important consequences:

-

Reduced Conjugation: The planarity between the aldehyde's π-system and the aromatic ring is disrupted, which can alter its electronic properties and spectroscopic signature.

-

Altered Reactivity: The steric hindrance around the aldehyde group can influence its accessibility to nucleophiles, potentially slowing reaction rates compared to unhindered aldehydes.

-

Thermodynamic Instability: The inherent strain makes the molecule a high-energy starting material, which can be an advantage in certain synthetic transformations.

Understanding this interaction is fundamental to predicting the molecule's behavior in chemical reactions and designing rational synthetic routes.

Synthesis and Purification

The synthesis of substituted naphthaldehydes can be achieved through various strategies. While a specific, detailed synthesis for this compound is not widely published in introductory literature, its preparation can be logically inferred from established methodologies in naphthalene chemistry, such as the directed C-H functionalization of a fluoronaphthalene precursor.

A plausible modern approach involves the palladium-catalyzed ortho-C–H methylation, which has been shown to be tunable for either peri- or ortho-selectivity on 1-naphthaldehydes[4]. A reverse strategy, the formylation of 1-fluoronaphthalene, is also a viable route, analogous to the Vilsmeier-Haack or Gattermann-Koch reactions, although selectivity can be a challenge. A practical synthesis was developed for a related compound, 1-(8-fluoronaphthalen-1-yl)piperazine, starting from 1,8-diaminonaphthalene, which proceeds via 8-fluoronaphthalen-1-ylamine[5][6]. This amine could potentially be converted to the target aldehyde via a Sandmeyer-type reaction followed by reduction.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual pathway for synthesizing this compound from a readily available precursor, 1-fluoronaphthalene. This workflow leverages modern C-H activation/formylation techniques.

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol: Directed Formylation (Hypothetical)

This protocol is illustrative and based on general procedures for naphthalene functionalization. Optimization is required.

-

Reaction Setup: To a dry, nitrogen-purged reaction vessel, add 1-fluoronaphthalene (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable directing group ligand (e.g., an aminoquinoline derivative, 10-20 mol%).

-

Solvent and Reagents: Add a dry, high-boiling point solvent (e.g., 1,2-dichloroethane or toluene). Add the formylating source, such as paraformaldehyde or a CO surrogate, and any necessary oxidants or additives.

-

Reaction Execution: Heat the mixture to the optimal temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS. The directing group will favor functionalization at the sterically accessible C8 (peri) position.

-

Workup: After cooling to room temperature, quench the reaction with water or a saturated NH₄Cl solution. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

Unambiguous identification of this compound relies on a combination of modern spectroscopic techniques. The data reflects the unique electronic environment created by the fluorine and aldehyde substituents and the structural constraints of the peri-interaction.

Table 2: Predicted and Representative Spectroscopic Data

| Technique | Characteristic Features |

| ¹H NMR | Aldehyde Proton (CHO): ~10.0-10.5 ppm (singlet), potentially shifted due to steric effects. Aromatic Protons: Complex multiplets in the range of 7.0-9.5 ppm. The proton at C2 will likely appear as a doublet coupled to H3. The proton at C7 will show coupling to both H6 and the fluorine at C8. Protons peri to a substituent are often deshielded, so H7 may be significantly downfield. |

| ¹³C NMR | Carbonyl Carbon (C=O): ~190-195 ppm. C1 & C8: Resonances will show coupling to fluorine (JCF). C8 will exhibit a large one-bond C-F coupling constant. Other Aromatic Carbons: 110-140 ppm range, with specific shifts influenced by substituent effects. |

| ¹⁹F NMR | A single resonance, with its chemical shift characteristic of an aryl fluoride. For a related compound, sodium 8-((3-fluorophenyl)amino)naphthalene-1-sulfonate, the aryl fluoride signal appeared at -113.33 ppm[7]. |

| IR Spectroscopy | C=O Stretch (Aldehyde): Strong absorption band around 1690-1710 cm⁻¹. C-F Stretch: Strong absorption band in the 1000-1300 cm⁻¹ region. Aromatic C-H Stretch: Above 3000 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 174.05. |

Note: NMR chemical shifts are predictions based on analogous structures; actual values may vary depending on the solvent and experimental conditions. A study on o-fluoronaphthaldehydes provides a useful reference for assigning ¹H and ¹³C NMR signals in similar systems[8].

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the chemistry of its aldehyde group, though this is modulated by the electronic and steric influence of the fluoronaphthalene scaffold.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of chemical transformations:

-

Oxidation: Can be readily oxidized to the corresponding 8-fluoro-1-naphthoic acid using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: Can be reduced to 8-fluoro-1-naphthalenemethanol using mild reducing agents such as sodium borohydride (NaBH₄) or to 8-methyl-1-fluoronaphthalene via stronger methods like the Wolff-Kishner or Clemmensen reduction.

-

Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

-

Condensation Reactions: Undergoes condensation with amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with hydroxylamine to form oximes. These reactions are foundational for building larger, more complex molecules.

Illustrative Reaction: Schiff Base Formation

The formation of an imine is a cornerstone reaction in medicinal chemistry for linking molecular fragments.

Caption: Reaction scheme for the formation of a Schiff base.

Protocol: Synthesis of a N-(8-Fluoro-1-naphthylidene)aniline

-

Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve this compound (1.0 eq.) and a primary amine (e.g., aniline, 1.05 eq.) in toluene.

-

Catalysis: Add a catalytic amount of acetic acid (2-3 drops).

-

Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude imine can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Applications in Drug Discovery and Materials Science

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets[9][10]. The strong carbon-fluorine bond is resistant to metabolic oxidation, which can increase the half-life and bioavailability of a drug[9].

This compound is an attractive starting material for accessing novel fluorinated compounds with therapeutic potential. The naphthalene core is a common scaffold in biologically active molecules[11], and the aldehyde group provides a convenient point for diversification.

Potential Applications:

-

Pharmaceutical Synthesis: Serves as a precursor for novel drug candidates in areas such as oncology, neurology, and infectious diseases[12][13].

-

Agrochemical Development: Can be used to synthesize new classes of pesticides and herbicides with enhanced properties[12].

-

Materials Science: The fluorinated naphthalene unit can be incorporated into polymers to enhance thermal stability and modify optical properties[14]. It is also a building block for fluorescent probes and sensors, leveraging the inherent luminescence of the naphthaldehyde core[14].

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Hazards: Aromatic aldehydes are often classified as irritants. Avoid contact with skin, eyes, and clothing[15]. Inhalation of dust or vapors should be minimized.

-

Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is incompatible with strong oxidizing agents and strong bases[15].

Conclusion

This compound is more than just a synthetic intermediate; it is a carefully designed tool for chemical innovation. Its properties are dictated by a delicate interplay between the reactive aldehyde, the electronically influential fluorine atom, and the sterically demanding peri-interaction. This guide has detailed its structure, synthesis, spectroscopic identity, and chemical reactivity, providing researchers and drug development professionals with the foundational knowledge required to harness its potential. By understanding the causality behind its behavior, scientists can more effectively utilize this compound to construct the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 2. researchgate.net [researchgate.net]

- 3. 8-FLUORO-NAPHTHALENE-1-CARBALDEHYDE | 112641-28-8 [sigmaaldrich.com]

- 4. Overcoming peri - and ortho -selectivity in C–H methylation of 1-naphthaldehydes by a tunable transient ligand strategy - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05899A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Naphthaldehyde 95 66-77-3 [sigmaaldrich.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. CAS 172033-73-7: 4-FLUORO-1-NAPHTHALDEHYDE | CymitQuimica [cymitquimica.com]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 8-Fluoro-1-naphthaldehyde: Synthesis, Derivatization, and Applications

Foreword: Unveiling the Potential of a Unique Fluorinated Scaffold

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into aromatic systems offers a powerful tool for modulating molecular properties. The naphthalene scaffold, a bicyclic aromatic hydrocarbon, has long been a privileged structure in the development of bioactive compounds and functional materials.[1] This guide focuses on a specific, yet underexplored, member of this family: 8-fluoro-1-naphthaldehyde .

The unique peri relationship between the fluorine atom and the aldehyde group at the 1- and 8-positions creates a sterically crowded and electronically distinct environment.[2][3] This interaction is not merely a structural curiosity; it profoundly influences the reactivity of the aldehyde, the physicochemical properties of the molecule, and consequently, the biological activity and photophysical characteristics of its derivatives.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of experimental design, offering field-proven insights into the synthesis of the core scaffold, its derivatization into a library of novel compounds, and the potential applications of these molecules. Every protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

The Core Scaffold: this compound

The utility of any derivative library is fundamentally tied to the accessibility and purity of the core starting material. This section details the strategic synthesis of this compound, emphasizing a practical and scalable approach.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of this compound points towards 8-fluoronaphthalen-1-ylamine as a key intermediate. This amine is accessible from the inexpensive starting material 1,8-diaminonaphthalene. This multi-step synthesis is preferable to direct formylation of 1-fluoronaphthalene, which often yields a mixture of isomers that are challenging to separate.

References

An In-depth Technical Guide to the Molecular Structure and Utility of 8-Fluoro-1-naphthaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluoro-1-naphthaldehyde is a highly functionalized aromatic aldehyde whose unique structural and electronic properties make it a valuable building block in modern synthetic chemistry. The strategic placement of a fluorine atom at the C8 position and an aldehyde group at the C1 position of the naphthalene core creates a sterically constrained environment known as a peri-interaction. This guide provides a comprehensive analysis of the molecule's structure, the implications of its distinct stereoelectronic profile, its spectroscopic signature, a validated synthetic protocol, and its applications in the fields of medicinal chemistry and materials science.

Introduction: The Significance of Fluorinated Naphthaldehydes

The incorporation of fluorine into organic molecules is a cornerstone strategy in contemporary drug discovery and materials science.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and biological characteristics.[1] When integrated into a rigid, aromatic scaffold like naphthalene, these effects are amplified. This compound emerges as a particularly compelling intermediate, offering a reactive aldehyde handle for molecular elaboration while leveraging the benefits of a strategically positioned fluorine atom. Its utility spans from the synthesis of advanced pharmaceutical intermediates to the development of novel organic electronic materials.[2][3]

Molecular Architecture and Intrinsic Properties

The defining characteristic of this compound is the spatial relationship between the substituents on its bicyclic aromatic core.

Core Structure and the peri-Interaction

The molecule is built upon a naphthalene framework, a fused two-ring aromatic system. The aldehyde group (-CHO) at the C1 position and the fluorine atom at the C8 position are forced into close proximity. This 1,8-disubstitution pattern leads to a significant through-space interaction known as a peri-interaction.[4][5] Unlike typical ortho- or meta-substituents, peri-substituents can cause considerable steric strain and electronic repulsion, leading to distortions from ideal planarity and influencing the molecule's conformational preferences and reactivity.[5] This enforced proximity between the lone pairs of the fluorine atom and the π-system of the carbonyl group is a critical determinant of the molecule's behavior.

Conformational and Electronic Profile

The steric clash of the peri-interaction dictates the rotational conformation of the aldehyde group. To minimize repulsion, the aldehyde group is likely to adopt a conformation where the oxygen and fluorine atoms are oriented to reduce steric and electrostatic clashes. This conformational locking can have profound implications for its interaction with enzymes or receptors in a biological context.

From an electronic standpoint:

-

Fluorine: As the most electronegative element, the fluorine atom acts as a strong inductive electron-withdrawing group, polarizing the C-F bond and influencing the electron density of the adjacent aromatic ring.

-

Aldehyde: The aldehyde group is also strongly electron-withdrawing through both induction and resonance, deactivating the naphthalene ring towards electrophilic substitution but activating it for certain nucleophilic reactions.

This dual electronic influence makes this compound a unique substrate for further chemical transformations.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 112641-28-8 | [6] |

| Molecular Formula | C₁₁H₇FO | [6] |

| Molecular Weight | 174.17 g/mol | [6] |

| IUPAC Name | This compound | |

| Synonyms | 8-Fluoronaphthalene-1-carbaldehyde, 1-formyl-8-fluoronaphthalene | [6] |

| Purity | ≥97% (Typical Commercial Grade) | [6] |

| Topological Polar Surface Area | 17.07 Ų | [6] |

| Rotatable Bonds | 1 | [6] |

Spectroscopic Validation of Structure

The definitive identification and purity assessment of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

¹H NMR Spectroscopy: The proton NMR spectrum will display complex signals in the aromatic region (typically δ 7.0-9.5 ppm). The proton ortho to the aldehyde (at C2) and the proton ortho to the fluorine (at C7) will be significantly influenced and show characteristic couplings. The aldehyde proton will appear as a distinct singlet at a downfield chemical shift (δ > 9.5 ppm).

-

¹⁹F NMR Spectroscopy: This is a critical technique for any fluorinated compound. A single resonance will confirm the presence of the single fluorine atom. Its chemical shift provides information about the electronic environment.

-

¹³C NMR Spectroscopy: The carbon spectrum will show 11 distinct signals. The carbonyl carbon of the aldehyde is highly deshielded and will appear significantly downfield (δ > 185 ppm). The carbon directly bonded to fluorine (C8) will exhibit a large one-bond C-F coupling constant (¹JCF), a hallmark of fluorinated aromatics.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorbances include a strong C=O stretch for the aldehyde carbonyl group (typically ~1690-1710 cm⁻¹) and a C-F stretching vibration (~1000-1100 cm⁻¹).

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a prominent molecular ion peak (M⁺) at m/z = 174.17, confirming the molecular weight.

Synthesis and Chemical Reactivity

The synthesis of this compound requires strategic introduction of the fluorine and aldehyde functionalities. While multiple routes exist for related compounds, a common approach involves the functionalization of a pre-existing 8-fluoronaphthalene core.

Representative Synthetic Protocol: Oxidation of 8-Fluoro-1-naphthalenemethanol

This protocol assumes the availability of the corresponding alcohol, which can be prepared from commercially available precursors. The oxidation step is a reliable and widely used transformation.

Causality: The choice of a mild oxidizing agent like Pyridinium Chlorochromate (PCC) is crucial. Stronger oxidants (e.g., KMnO₄) risk over-oxidation to the carboxylic acid or degradation of the sensitive naphthalene ring system. PCC provides a controlled, high-yield conversion of the primary alcohol to the aldehyde. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve both the starting material and the PCC reagent.

Step-by-Step Methodology:

-

Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), add anhydrous dichloromethane (DCM, 10 volumes relative to the alcohol).

-

Reagent Addition: Add Pyridinium Chlorochromate (PCC, 1.5 equivalents) to the solvent. The mixture will form a heterogeneous orange slurry.

-

Substrate Addition: Dissolve 8-fluoro-1-naphthalenemethanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirring PCC slurry at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol and the appearance of the aldehyde product spot (which is typically more nonpolar). The reaction is generally complete within 2-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a plug of silica gel or Celite® to remove the chromium byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid.

Synthetic Workflow Diagram

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Solubility of 8-Fluoro-1-Naphthaldehyde in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 8-fluoro-1-naphthaldehyde, a key intermediate in pharmaceutical and materials science research. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for reaction optimization, purification, formulation, and biological screening. This document moves beyond a simple listing of solvents, delving into the molecular principles governing solubility and providing actionable protocols for its empirical determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the polarity of both the solute (this compound) and the solvent. The interplay of intermolecular forces—van der Waals forces, dipole-dipole interactions, and hydrogen bonding—determines the extent to which a solute will dissolve.

Molecular Characteristics of this compound

This compound is an aromatic aldehyde with a molecular structure that imparts a unique combination of polar and non-polar characteristics.

-

Naphthalene Backbone: The fused bicyclic aromatic ring system is inherently non-polar and contributes to solubility in non-polar organic solvents through π-π stacking and van der Waals interactions.

-

Aldehyde Group (-CHO): The carbonyl functional group introduces polarity due to the electronegativity difference between the carbon and oxygen atoms. This allows for dipole-dipole interactions with polar solvents.

-

Fluorine Atom (-F): The highly electronegative fluorine atom at the 8-position further enhances the molecule's polarity and can influence its crystalline structure and reactivity.

The presence of these functional groups suggests that this compound will exhibit favorable solubility in a range of organic solvents, with the degree of solubility depending on the solvent's polarity.

Qualitative Solubility Prediction

Based on the structural analysis, we can predict the relative solubility of this compound in a spectrum of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Toluene, Hexanes | Moderate to Good | The non-polar naphthalene backbone will interact favorably with these solvents. |

| Polar Aprotic | Dichloromethane, Acetone, Ethyl Acetate | Good to Excellent | The polarity of these solvents will effectively solvate the polar aldehyde and fluoro groups. Dichloromethane is often a good solvent for aromatic compounds. |

| Polar Protic | Ethanol, Methanol | Good | These solvents can engage in dipole-dipole interactions. While the compound cannot act as a hydrogen bond donor, the aldehyde's oxygen can act as a weak hydrogen bond acceptor. |

Methodological & Application

Synthesis of 8-Fluoro-1-naphthaldehyde: A Detailed Protocol for Drug Discovery and Materials Science

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 8-fluoro-1-naphthaldehyde, a valuable building block in the development of novel pharmaceuticals and advanced materials. The unique electronic properties and steric environment of the fluorinated naphthalene scaffold make this aldehyde a key intermediate for accessing complex molecular architectures. This guide focuses on a robust and regioselective synthesis via directed ortho-lithiation of 1-fluoronaphthalene, followed by formylation. We delve into the mechanistic rationale behind the chosen synthetic route, provide a step-by-step experimental procedure, and outline the necessary safety precautions and characterization techniques. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.

Introduction

Fluorinated aromatic compounds play a pivotal role in modern chemistry, with applications spanning from agrochemicals to liquid crystals. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, in particular, presents a unique substitution pattern where the fluorine and aldehyde moieties are in a peri relationship, leading to through-space electronic interactions and conformational constraints that can be exploited in drug design and the synthesis of novel materials with tailored optoelectronic properties.

Traditional formylation methods, such as the Vilsmeier-Haack reaction, often lack the desired regioselectivity when applied to naphthalene systems, primarily due to steric hindrance at the peri position.[1][2] Therefore, a more directed approach is necessary to achieve the synthesis of the 8-fluoro isomer in high yield and purity. This protocol details the successful synthesis of this compound through a directed ortho-lithiation strategy, a powerful tool for the functionalization of specific C-H bonds.[3]

Scientific Rationale and Mechanistic Overview

The synthetic strategy hinges on the principle of directed ortho-metalation (DoM). In this approach, a heteroatom-containing directing group on an aromatic ring coordinates to an organolithium reagent, facilitating the deprotonation of a nearby C-H bond. While fluorine is not a classical directing group in the same vein as amides or methoxy groups, its electronegativity can influence the acidity of adjacent protons, and under appropriate conditions, direct lithiation can be achieved. The lithiation of 1-substituted naphthalenes can occur at either the 2- (ortho) or 8- (peri) position.[4] The formation of a stable five-membered ring-like transition state involving the fluorine atom, the lithium, and the C-H bond at the 8-position is thought to favor peri-lithiation.

The subsequent step involves the formylation of the generated aryllithium intermediate. N,N-Dimethylformamide (DMF) serves as an efficient and readily available formylating agent. The nucleophilic aryllithium attacks the electrophilic carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to yield the desired aldehyde.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 1-Fluoronaphthalene | 99% | Sigma-Aldrich | 321-38-0 |

| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | 109-72-8 |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | 68-12-2 |

| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 |

| Hydrochloric acid | 1 M aqueous solution | Fisher Scientific | 7647-01-0 |

| Saturated sodium bicarbonate solution | Fisher Scientific | N/A | |

| Brine (saturated NaCl solution) | Fisher Scientific | N/A | |

| Anhydrous magnesium sulfate | Fisher Scientific | 7487-88-9 | |

| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | N/A |

| Hexanes | ACS grade | Fisher Scientific | N/A |

| Ethyl acetate | ACS grade | Fisher Scientific | 141-78-6 |

Safety Precautions

-

Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme caution under an inert atmosphere (argon or nitrogen).[4][5] Always use proper personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and appropriate gloves.[6] Work in a well-ventilated fume hood and have a Class D fire extinguisher readily available.

-

Anhydrous Conditions: All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use. Anhydrous solvents are essential for the success of the reaction.

-

General Handling: Standard laboratory safety practices should be followed throughout the procedure.

Synthesis Workflow

Figure 1: Overall workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1-fluoronaphthalene (5.0 g, 34.2 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (15.1 mL of a 2.5 M solution in hexanes, 37.6 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Reaction Monitoring: Stir the resulting pale yellow solution at -78 °C for 2 hours. The formation of the lithiated species can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for the disappearance of the proton at the 8-position.

-

Formylation: To the reaction mixture at -78 °C, add anhydrous N,N-dimethylformamide (DMF, 3.2 mL, 41.0 mmol) dropwise via syringe.

-

Warming: After the addition of DMF, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M aqueous HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2 to 95:5) to afford this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.5 (s, 1H, CHO), 9.2 (d, 1H), 7.9-7.2 (m, 5H). The exact chemical shifts and coupling constants will be characteristic of the 1,8-disubstituted naphthalene ring system. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 192 (C=O), 160 (d, ¹JCF), and other aromatic signals. The carbon bearing the fluorine will appear as a doublet due to C-F coupling.[7] |

| Mass Spectrometry (EI) | m/z: 174.05 (M⁺), with a characteristic fragmentation pattern. |

| FT-IR (KBr) | ν (cm⁻¹): ~1690 (C=O stretch, aromatic aldehyde), ~1250 (C-F stretch). |

| Melting Point | Literature values should be consulted for comparison. |

Discussion

The directed ortho-lithiation approach provides a reliable and regioselective method for the synthesis of this compound. The choice of an appropriate organolithium reagent and careful control of the reaction temperature are critical for achieving high yields and minimizing side reactions. The purification of the final product via column chromatography is essential to remove any unreacted starting material and byproducts.

The successful synthesis of this key intermediate opens up avenues for the exploration of novel chemical space in drug discovery and materials science. The unique electronic and steric properties of the peri-substituted fluoronaphthaldehyde can be leveraged to design molecules with enhanced biological activity or desirable photophysical properties.

Conclusion

This application note has outlined a detailed and robust protocol for the synthesis of this compound. By providing a clear scientific rationale, a step-by-step experimental procedure, and necessary safety information, we aim to enable researchers to confidently synthesize this valuable compound for their research endeavors.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Peri-naphthalenes - Wikipedia [en.wikipedia.org]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 8-Fluoro-1-naphthaldehyde

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 8-fluoro-1-naphthaldehyde, a valuable fluorinated aromatic aldehyde intermediate in the fields of medicinal chemistry and materials science. The described method is centered around a regioselective formylation strategy, specifically the lithium-halogen exchange of 1-bromo-8-fluoronaphthalene followed by quenching with an electrophilic formylating agent. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.

Introduction: The Significance of Fluorinated Naphthaldehydes

Fluorine-containing organic molecules have become increasingly important in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, in particular, serves as a key building block for more complex molecular architectures, leveraging the unique electronic and steric properties conferred by the fluorine atom at the peri-position. This guide details a reliable synthetic route to access this important intermediate.

The chosen synthetic strategy is the Bouveault aldehyde synthesis, which involves the formylation of an organometallic intermediate.[1] This method is advantageous due to its high efficiency and regiochemical control. The process begins with a lithium-halogen exchange on 1-bromo-8-fluoronaphthalene, followed by the introduction of the aldehyde group using N,N-dimethylformamide (DMF).

Overall Synthetic Scheme

The synthesis of this compound is achieved in a two-step, one-pot procedure starting from 1-bromo-8-fluoronaphthalene.

Figure 1: Overall reaction scheme for the synthesis of this compound.

Mechanistic Insights

The reaction proceeds through two primary stages:

-

Formation of the Organolithium Intermediate: The process begins with a lithium-halogen exchange. n-Butyllithium (n-BuLi), a strong organometallic base and nucleophile, preferentially reacts with the bromine atom of 1-bromo-8-fluoronaphthalene. This is due to the greater polarizability and lower bond strength of the C-Br bond compared to the C-F bond. This step generates the highly reactive 8-fluoro-1-naphthyllithium intermediate. The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium species.[2]

-

Nucleophilic Attack and Formylation: The generated aryllithium compound acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). This addition reaction forms a tetrahedral intermediate, which is a lithium salt of a hemiaminal.

-

Hydrolysis to the Aldehyde: During the aqueous workup with a mild acid (e.g., ammonium chloride or dilute HCl), the hemiaminal intermediate is readily hydrolyzed to yield the final product, this compound.[1]

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the synthesis protocol.

Caption: A flowchart of the step-by-step synthesis of this compound.

Detailed Synthesis Protocol

Safety Precautions: This procedure involves pyrophoric (n-BuLi) and flammable reagents (THF, hexanes, ethyl acetate). All steps must be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass | Notes |

| 1-Bromo-8-fluoronaphthalene | 225.06 | 10.0 | 2.25 g | Starting material.[3] |

| n-Butyllithium (n-BuLi) | 64.06 | 11.0 | 4.4 mL | 2.5 M solution in hexanes. |

| N,N-Dimethylformamide (DMF) | 73.09 | 15.0 | 1.1 mL | Anhydrous, freshly distilled or from a sure-seal bottle. |

| Tetrahydrofuran (THF) | 72.11 | - | 50 mL | Anhydrous, freshly distilled from sodium/benzophenone. |

| Saturated aq. NH₄Cl | - | - | 30 mL | For quenching the reaction. |

| Ethyl Acetate (EtOAc) | 88.11 | - | ~100 mL | For extraction. |

| Brine (Saturated aq. NaCl) | - | - | 30 mL | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | For drying the organic phase. |

| Silica Gel | - | - | As needed | For column chromatography. |

| Hexanes/Ethyl Acetate | - | - | As needed | Eluent for chromatography. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1-bromo-8-fluoronaphthalene (2.25 g, 10.0 mmol).

-

Add 50 mL of anhydrous THF via syringe.

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

-

Lithium-Halogen Exchange:

-

Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium species may be indicated by a color change.

-

-

Formylation:

-

In a separate flame-dried flask, take anhydrous DMF (1.1 mL, 15.0 mmol) and dissolve it in 5 mL of anhydrous THF.

-

Add the DMF solution dropwise to the reaction mixture at -78 °C over 10 minutes.

-

After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes.

-

Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for another 2 hours at room temperature.

-

-

Work-up:

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Carefully quench the reaction by the slow, dropwise addition of 30 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers and wash with 30 mL of brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil or solid is purified by flash column chromatography on silica gel.

-

Elute with a hexane/ethyl acetate gradient (e.g., starting from 100% hexanes and gradually increasing the polarity to 95:5 hexanes/ethyl acetate) to isolate the pure product.

-

Combine the fractions containing the product (as determined by TLC analysis) and remove the solvent under reduced pressure to yield this compound as a solid.

-

Expected Results and Characterization

-

Yield: The expected yield of this compound is typically in the range of 60-75%.

-

Appearance: A pale yellow to white solid.

-

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the aromatic protons and the aldehyde proton. The aldehyde proton (CHO) should appear as a singlet at approximately δ 10.3 ppm. The aromatic protons will appear in the range of δ 7.2-9.2 ppm, with coupling patterns consistent with the substituted naphthalene ring system. The proton adjacent to the aldehyde group is expected to be significantly downfield.[4]

-

¹³C NMR (CDCl₃, 101 MHz): The aldehyde carbon should appear at approximately δ 192-194 ppm. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant (¹JCF) and is expected around δ 160-165 ppm. Other aromatic carbons will be in the δ 120-140 ppm range.[5]

-

FT-IR (KBr, cm⁻¹): A strong carbonyl (C=O) stretching vibration for the aldehyde is expected around 1690-1710 cm⁻¹. C-F stretching vibrations will appear in the region of 1200-1300 cm⁻¹.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 174.17, corresponding to the molecular formula C₁₁H₇FO.

-

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The success of this reaction is critically dependent on maintaining strictly anhydrous conditions. Organolithium reagents react rapidly with water.[6] All glassware must be thoroughly dried, and solvents must be anhydrous.

-

Temperature Control: Maintaining a low temperature (-78 °C) during the addition of n-BuLi is crucial to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent (THF).

-

Purity of Reagents: The purity of the starting material and reagents is important. The n-BuLi should be titrated before use to determine its exact concentration.

-

Purification: The polarity of the eluent for column chromatography should be carefully optimized using TLC to ensure good separation of the product from any unreacted starting material or byproducts.

References

- 1. Bouveault aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 2. Formylation - Common Conditions [commonorganicchemistry.com]

- 3. 1-bromo-8-fluoro-naphthalene | CAS#:33718-15-9 | Chemsrc [chemsrc.com]

- 4. 1-Naphthaldehyde(66-77-3) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 8-Fluoro-1-Naphthaldehyde: A Guide for Synthetic and Medicinal Chemists

Introduction: Unveiling the Potential of a Versatile Fluorinated Building Block

8-Fluoro-1-naphthaldehyde is an intriguing aromatic aldehyde that holds significant promise for researchers, scientists, and drug development professionals. Its unique molecular architecture, featuring a sterically demanding peri-substitution pattern with a fluorine atom and an aldehyde group on the naphthalene scaffold, imparts distinct reactivity and makes it a valuable precursor for a diverse array of complex molecules. The fluorine substituent can modulate the electronic properties of the naphthalene ring system and introduce a desirable feature for medicinal chemistry applications, potentially enhancing metabolic stability and binding affinity of target compounds.

This guide provides a comprehensive overview of the reaction conditions and detailed protocols for several key transformations of this compound. The methodologies presented herein are designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a starting material is paramount for reaction monitoring and product characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇FO | [ChemScene][1] |

| Molecular Weight | 174.17 g/mol | [ChemScene][1] |

| CAS Number | 112641-28-8 | [Sigma-Aldrich][2] |

| Appearance | Not explicitly stated, likely a solid | |

| Purity | ≥97% | [ChemScene][1] |

| Storage | Room temperature, under nitrogen | [ChemScene][1] |

Spectroscopic Data:

-

¹H NMR: The proton spectrum is expected to be complex due to the fused aromatic system and fluorine coupling. The aldehyde proton will appear as a singlet at a downfield chemical shift, likely in the range of δ 10.0-10.5 ppm. The aromatic protons will resonate between δ 7.0 and 9.0 ppm, with splitting patterns influenced by both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbonyl carbon will be observed as a singlet around δ 190-195 ppm. The carbon bearing the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF). Other aromatic carbons will exhibit smaller two- and three-bond couplings to fluorine.

Core Synthetic Transformations and Protocols

The aldehyde functionality of this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail representative protocols for some of the most synthetically useful transformations.

Olefination Reactions: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, typically favoring the formation of the (E)-isomer.[3] This reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, often leading to cleaner reactions and easier purification.[4]

Causality Behind Experimental Choices: The use of a stabilized phosphonate ester, such as triethyl phosphonoacetate, and a moderately strong base like sodium hydride allows for the generation of the nucleophilic carbanion without promoting side reactions of the aldehyde. The reaction is generally performed in an aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the reactive intermediates. The (E)-selectivity arises from the thermodynamic stability of the anti-periplanar transition state during the elimination of the phosphate byproduct.[4]

Figure 1: Horner-Wadsworth-Emmons Reaction Workflow.

Protocol: Synthesis of (E)-Ethyl 3-(8-fluoro-1-naphthalenyl)acrylate

Materials:

-

This compound

-

Triethyl phosphonoacetate[3]

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the resulting solution of the phosphonate carbanion back to 0 °C.

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (E)-alkene.

Expected Outcome: This protocol is expected to yield the (E)-isomer as the major product. The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Carbonyl Reduction: Synthesis of (8-Fluoro-1-naphthalenyl)methanol

The reduction of the aldehyde functionality to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, as it typically does not reduce other functional groups like esters or amides.

Causality Behind Experimental Choices: Sodium borohydride is chosen for its ease of handling and chemoselectivity. The reaction is typically carried out in a protic solvent like methanol or ethanol, which participates in the reaction mechanism by protonating the intermediate alkoxide. The reaction is generally rapid at room temperature.

Figure 2: Reduction of this compound Workflow.

Protocol: Synthesis of (8-Fluoro-1-naphthalenyl)methanol

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the disappearance of the starting aldehyde.

-

Carefully quench the reaction by the slow addition of water, followed by dilute HCl to neutralize the excess borohydride and adjust the pH to ~6-7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol.

-

The product can be purified by recrystallization or flash column chromatography if necessary.

Reductive Amination: Synthesis of N-Substituted (8-Fluoro-1-naphthalenyl)methanamines

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the in situ formation of an imine or iminium ion, which is then reduced to the corresponding amine. Sodium triacetoxyborohydride (STABH) is a particularly useful reducing agent for this transformation as it is mild and tolerant of a wide range of functional groups.

Causality Behind Experimental Choices: STABH is less reactive than sodium borohydride and selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde itself.[5] The reaction is often carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE). The addition of a small amount of acetic acid can catalyze the formation of the imine intermediate.

Protocol: General Procedure for Reductive Amination

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

Sodium triacetoxyborohydride (STABH)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in DCM or DCE.

-

If the amine is an aniline or a less reactive amine, a catalytic amount of acetic acid (e.g., 0.1 equivalents) can be added.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Conclusion and Future Directions

This compound is a versatile building block with significant potential in organic synthesis and medicinal chemistry. The protocols outlined in this guide provide a solid foundation for exploring its reactivity in key chemical transformations. The unique electronic and steric environment of this molecule may lead to interesting and unexpected reactivity, warranting further investigation. Researchers are encouraged to adapt and optimize these conditions to suit their specific synthetic targets. The continued exploration of the chemistry of this compound will undoubtedly contribute to the development of novel and impactful molecules in various scientific disciplines.

References

- 1. chemscene.com [chemscene.com]

- 2. 8-FLUORO-NAPHTHALENE-1-CARBALDEHYDE | 112641-28-8 [sigmaaldrich.com]

- 3. Triethyl phosphonoacetate - Enamine [enamine.net]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]

purification of 8-fluoro-1-naphthaldehyde by column chromatography

An Application Note and Protocol for the Purification of 8-Fluoro-1-naphthaldehyde by Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive and technically detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. This compound is a key synthetic intermediate in the development of novel pharmaceutical agents and advanced materials, making its purity paramount for subsequent applications.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in the fundamental principles of chromatography. We will detail method development using Thin-Layer Chromatography (TLC), column packing, sample loading, elution, and final product isolation, emphasizing the scientific rationale behind each procedural choice to ensure reproducibility and high-purity outcomes.

Introduction and Scientific Principle

This compound is an aromatic aldehyde whose structure consists of a naphthalene core functionalized with a fluorine atom and a formyl group.[2] The presence of the polar aldehyde group and the electronegative fluorine atom on the nonpolar naphthalene backbone imparts a moderate polarity to the molecule. In synthetic preparations, impurities such as unreacted starting materials, non-fluorinated analogues (e.g., 1-naphthaldehyde), or other regioisomers may be present.[3][4]

The purification strategy described herein leverages normal-phase column chromatography, a cornerstone technique for isolating compounds from mixtures.[5][6] The principle of separation is based on the differential partitioning of the components of the crude mixture between a polar stationary phase (silica gel) and a non-polar to moderately polar liquid mobile phase (eluent).[6][7]

-

Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with a surface rich in polar silanol (Si-OH) groups.[5]

-

Mobile Phase: A low-polarity solvent system, typically a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate, is used as the eluent.[8]

-

Separation Mechanism: When the crude mixture is introduced into the column, its components adsorb to the silica gel surface. As the mobile phase flows through the column, a continuous equilibrium of adsorption and desorption occurs.[5] Compounds with higher polarity, like this compound, will have stronger interactions (e.g., hydrogen bonding, dipole-dipole interactions) with the polar silica gel and will thus travel down the column more slowly. Less polar impurities will have weaker interactions with the stationary phase and will be carried along more readily by the mobile phase, eluting from the column first. By carefully selecting the mobile phase composition, a clean separation between the target compound and its impurities can be achieved.[9]

Essential Materials and Equipment

Chemicals and Consumables

-

Crude this compound

-

Silica Gel for Flash Chromatography (230-400 mesh particle size is recommended for optimal resolution)[10]

-

Hexane (HPLC Grade or distilled)

-

Ethyl Acetate (HPLC Grade or distilled)

-

Dichloromethane (HPLC Grade)

-

Technical Grade Sand (acid-washed)

-

TLC Plates (Silica Gel 60 F₂₅₄)

-

Cotton or Glass Wool

-

Deuterated Chloroform (CDCl₃) for NMR analysis

Equipment

-

Glass chromatography column with a stopcock

-

Ring stand and clamps

-

Powder funnel and long-stem funnel

-

Beakers and Erlenmeyer flasks

-

Fraction collection tubes or vials

-

TLC developing chamber

-

UV Lamp (254 nm wavelength)

-

Glass capillary tubes for TLC spotting

-

Rotary Evaporator

-

High-vacuum pump

-

NMR Spectrometer for purity analysis

Detailed Experimental Protocol

This protocol is divided into five critical stages, from initial method development to final product isolation.

Part 1: Method Development via Thin-Layer Chromatography (TLC)

Causality: Before committing the entire sample to a large-scale column, TLC is an indispensable tool for rapidly determining the optimal mobile phase composition.[10] The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rƒ) of approximately 0.25-0.35. This Rƒ value ensures that the compound moves down the column at a reasonable rate, providing good separation from both faster-moving (less polar) and slower-moving (more polar) impurities.

Procedure:

-

Sample Preparation: Dissolve a few milligrams of the crude material in ~0.5 mL of dichloromethane.

-

Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate.

-

Elution: Prepare a series of solvent systems with varying polarity (see Table 1). Place a small amount of the chosen eluent in a TLC chamber, ensuring the solvent level is below the baseline of the TLC plate. Place the plate in the chamber and allow the solvent front to ascend to near the top.

-

Visualization: Remove the plate and immediately mark the solvent front. Visualize the separated spots under a UV lamp (254 nm). Aromatic compounds like naphthaldehydes will appear as dark spots.

-